Validamicina A

Descripción general

Descripción

Synthesis Analysis

The synthesis of validamycin A involves complex biochemical pathways, starting with the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a key intermediate. This process is catalyzed by enzymes that mimic the dehydroquinate (DHQ) synthase mechanism. Further transformations involve epimerization, dehydration, and amination, culminating in the formation of validoxylamine A, the aglycone part of validamycin A. Finally, glycosylation with D-glucose leads to the complete structure of validamycin A. Synthetic efforts have also replicated this complex natural product, providing insights into its structural and functional aspects (Ogawa et al., 1985).

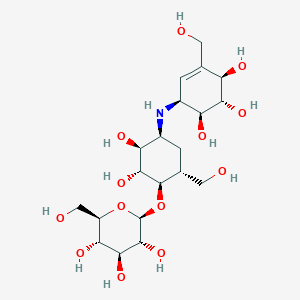

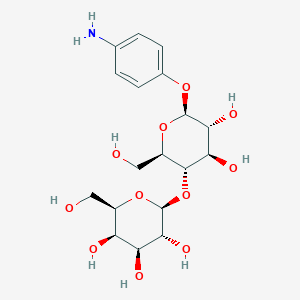

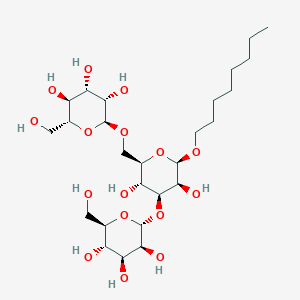

Molecular Structure Analysis

Validamycin A's structure comprises two cyclohexane rings connected by a nitrogen atom, forming a pseudodisaccharide core, to which a glucose molecule is attached. This configuration is essential for its biological activity, as the molecule interacts specifically with enzymes of fungal pathogens, inhibiting their growth. The precise stereochemistry of validamycin A is crucial for its binding affinity and fungicidal properties.

Chemical Reactions and Properties

Chemical modifications of validamycin A have explored its reactivity under various conditions, aiming to enhance its biological activity or understand its mode of action. These studies have yielded several analogs with altered properties, providing valuable insights into the structure-activity relationship of this compound. The synthesis of validamycin analogs involves selective glycosylation, deprotection, and modification of functional groups, demonstrating the compound's versatility and potential for derivative design (Hasegawa et al., 1980).

Aplicaciones Científicas De Investigación

Medicamento anticonvulsivo

VA se ha identificado como un posible medicamento anticonvulsivo. En un estudio, se encontró que VA redujo las convulsiones inducidas por pentilentetrazol (PTZ) en los cerebros de larvas y peces cebra adultos . La efectividad de VA fue comparable a la del ácido valproico, lo que indica que VA puede tener un perfil anticonvulsivo potencialmente más seguro .

Protección de cultivos

VA es un fungicida antibiótico que inhibe la actividad de la trehalasa y se usa ampliamente para la protección de cultivos en la agricultura . Se ha encontrado que es efectivo para controlar los patógenos de las plantas .

Inducción de respuestas de defensa de las plantas

VA ha sido reportado para inducir respuestas de defensa de las plantas. Activa las respuestas de defensa de las plantas contra patógenos biotróficos y necrotroficos involucrados en las vías de señalización del ácido salicílico (SA) y el ácido jasmónico/etileno (JA/ET) .

Resistencia a enfermedades de amplio espectro

VA induce resistencia a enfermedades de amplio espectro en dicotiledóneas y monocotiledóneas. Se ha encontrado que induce resistencia contra Pseudomonas syringae, Botrytis cinerea y Fusarium graminearum en las hojas de Arabidopsis .

Influencia en las vías de señalización del ácido abscísico (ABA) y la auxina

VA ejerce una influencia positiva en las vías de señalización del ácido abscísico (ABA) y la auxina en Arabidopsis. También induce resistencia en arroz y trigo .

Estallidos de especies reactivas de oxígeno (ROS) y deposición de calosa

VA induce estallidos de especies reactivas de oxígeno (ROS) y deposición de calosa en Arabidopsis thaliana, arroz (Oryza sativa L.) y trigo (Triticum aestivum L.) .

Mecanismo De Acción

Target of Action

Validamycin A (VMA) is an aminoglycoside antibiotic that primarily targets the enzymes neutral and acid trehalase (FgNTH and FgATH) in Fusarium graminearum . Trehalase is a trehalose-hydrolyzing enzyme, which plays a crucial role in carbohydrate storage and utilization in fungi . The deficiency of FgNTH and FgATH reduces the sensitivity to VMA, indicating that FgNTH is the main target of VMA .

Mode of Action

VMA functions as an inhibitor of trehalase . By inhibiting trehalase, VMA disrupts the breakdown of trehalose into glucose, leading to accumulation of trehalose within fungal cells . This subsequently disrupts cell wall synthesis and inhibits growth . Furthermore, VMA reduces the interaction between FgNTH and FgPK (pyruvate kinase), a key enzyme in glycolysis .

Biochemical Pathways

VMA affects the trehalose metabolism pathway in fungi. It inhibits the activity of trehalase, preventing the hydrolysis of trehalose into glucose . This leads to an accumulation of trehalose within the fungal cells, disrupting normal cellular functions . Additionally, VMA influences the glycolysis pathway by reducing the interaction between FgNTH and FgPK .

Pharmacokinetics

It is known that vma is a strong systemic agricultural antibiotic that is easily absorbed by pathogenic fungi such as rhizoctonia solani . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VMA and their impact on its bioavailability.

Result of Action

The primary result of VMA’s action is the inhibition of fungal growth. By disrupting the breakdown of trehalose into glucose, VMA causes an accumulation of trehalose within fungal cells . This disrupts cell wall synthesis, leading to growth inhibition . In addition, VMA has been found to inhibit the biosynthesis of deoxynivalenol (DON), a virulence factor of Fusarium graminearum .

Action Environment

VMA is most effective against soil-borne diseases . It is used for the control of Rhizoctonia solani in various crops, demonstrating its efficacy in agricultural environments . VMA is known for its strong systemic action, high efficiency, long-lasting effects, and resistance to rain washout . It is also noted for its low toxicity and safety for the environment . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS RN |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)